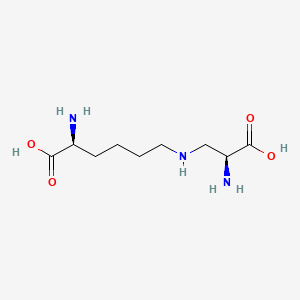

(S,S)-Lysinoalanine

Description

Properties

CAS No. |

23250-50-2 |

|---|---|

Molecular Formula |

C9H19N3O4 |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[(2S)-2-amino-2-carboxyethyl]amino]hexanoic acid |

InChI |

InChI=1S/C9H19N3O4/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16)/t6-,7-/m0/s1 |

InChI Key |

IMSOBGJSYSFTKG-BQBZGAKWSA-N |

Isomeric SMILES |

C(CCNC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCNCC(C(=O)O)N)CC(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lysinoalanine, (S,S)-; N6-Lysino-L-alanine; Lysine, N6-(2-amino-2-carboxyethyl)-, L,L-; |

Origin of Product |

United States |

Foundational & Exploratory

what is (S,S)-Lysinoalanine and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,S)-Lysinoalanine (LAL) is an unnatural amino acid formed from the covalent cross-linking of lysine (B10760008) and a dehydroalanine (B155165) residue. Dehydroalanine is itself a product of the elimination of water from serine or H₂S from cysteine. This compound is of significant interest due to its presence in heat-treated and alkali-processed foods, and its potential toxicological effects. This technical guide provides an in-depth overview of this compound, including its chemical structure, formation pathways, prevalence in foodstuffs, toxicological profile, and detailed analytical methodologies for its detection and quantification.

Chemical Structure and Properties

This compound, systematically named (2S)-2-amino-6-{[(2S)-2-amino-2-carboxyethyl]amino}hexanoic acid, is one of the stereoisomers of lysinoalanine. The molecule consists of a lysine residue where the ε-amino group is bonded to the β-carbon of an alanine (B10760859) residue.

Chemical Formula: C₉H₁₉N₃O₄

Molecular Weight: 233.27 g/mol

SMILES (Simplified Molecular Input Line Entry System): N--INVALID-LINK--C(=O)O">C@@HC(=O)O

Chemical Structure:

Caption: Chemical structure of this compound.

Formation of Lysinoalanine

Lysinoalanine is not naturally present in proteins but is formed during processing, particularly under alkaline conditions and/or at elevated temperatures.[1][2] The formation is a two-step process:

-

Formation of Dehydroalanine: The first step involves the β-elimination of a side chain from an amino acid residue like serine (elimination of water), O-phosphoserine (elimination of phosphate), O-glycosylserine (elimination of a sugar moiety), or cysteine (elimination of hydrogen sulfide) to form a highly reactive dehydroalanine (DHA) intermediate.[2][3]

-

Nucleophilic Addition: The ε-amino group of a lysine residue then acts as a nucleophile and attacks the double bond of the dehydroalanine residue, forming a lysinoalanine cross-link.[2][3]

Caption: Formation pathway of Lysinoalanine.

Quantitative Data

Lysinoalanine Content in Food Products

The concentration of lysinoalanine in food products varies widely depending on the raw materials and the processing conditions. Dairy products and infant formulas, which often undergo significant heat treatment, are frequently monitored for their LAL content.

| Food Product | Lysinoalanine Content (mg/kg protein) | Reference(s) |

| Raw Milk | 4 - 24 | [4][5] |

| Pasteurized Milk | 17 - 69 | [5] |

| UHT Milk | 49 - 186 | [4][5] |

| Sterilized Milk | 150 - 800 | [5] |

| Skim Milk Powder (Low-Heat) | 49.4 | [4] |

| Skim Milk Powder (Medium-Heat) | 179.9 | [4] |

| Skim Milk Powder (High-Heat) | 294.6 | [4] |

| Sodium Caseinate | 856.1 | [4] |

| Infant Formula (Powdered) | Below detection limit - 920 | [6][7][8] |

| Infant Formula (Liquid Adapted) | Up to 86 | [6][7] |

| Infant Formula (Liquid Follow-on) | Up to 390 | [6][7] |

| Infant Formula (Liquid Growing Milks) | Up to 514 | [6][7] |

| Formulas for Enteral Nutrition (Liquid) | 160 - 800 (Average: 528) | [1] |

| Milk powders with hydrolyzed milk proteins | Up to 2296 | [9] |

| Processed Cheese | 373 | [5] |

| Cereal Products | 200 - 300 | [8] |

| Meat Products | 140 - 540 | [8] |

Toxicological Data

The primary toxic effect observed for lysinoalanine is nephrocytomegaly (enlargement of kidney cells) in rats.[10] It is important to note that this effect appears to be species-specific, with other animals like mice, hamsters, rabbits, dogs, and monkeys not showing similar renal changes at comparable doses.[11] The toxicity is also dependent on whether the lysinoalanine is free or protein-bound, with free LAL being more toxic.[12]

| Species | Form of LAL | Dose | Effect | Reference(s) |

| Rat | Free (synthetic) | ≥ 100 ppm in diet | Nephrocytomegaly | [11] |

| Rat | Protein-bound | Up to 6000 ppm in diet | No nephrocytomegaly | [11] |

| Rat | Protein-bound (from alkali-treated isolated soybean protein) | 2000 - 3000 ppm in diet of dams | Decreased weight gain in pups | [13] |

| Mouse, Hamster, Rabbit, Quail, Dog, Monkey | Free (synthetic) | 1000 ppm in diet | No renal changes | [11] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of lysinoalanine involves the reaction of an N-protected lysine derivative with a dehydroalanine precursor under alkaline conditions. A detailed procedure is as follows:

-

Preparation of Dehydroalanine Precursor: Methyl 2-acetamidoacrylate can be used as a dehydroalanine precursor.

-

Complexation of Lysine: L-lysine hydrochloride is reacted with a copper salt to form a lysyl-alanyl-cupric complex. This protects the α-amino and carboxyl groups of lysine.

-

Reaction: The dehydroalanine precursor and the lysine complex are reacted in a 50% ethanol (B145695) solution under alkaline conditions.

-

Copper Removal: Copper is removed from the reaction mixture by precipitation with hydrogen sulfide.

-

Hydrolysis and Purification: The resulting product is subjected to acid hydrolysis to remove protecting groups, yielding lysinoalanine monohydrochloride.

-

Purification: The final product is purified by ion-exchange chromatography and crystallization.[14]

Analysis by Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) is a classical and reliable method for the quantification of lysinoalanine in protein hydrolysates.

-

Sample Preparation (Protein Hydrolysis):

-

Weigh a known amount of the protein-containing sample.

-

Add 6 M HCl to the sample.

-

Hydrolyze the sample at 110°C for 24 hours in a sealed tube under a nitrogen atmosphere.

-

After hydrolysis, neutralize the sample and filter it.

-

-

Chromatographic Separation:

-

Use a cation-exchange column.

-

Elute the amino acids using a sodium or lithium buffer system with a pH and ionic strength gradient.

-

-

Post-Column Derivatization:

-

The eluate from the column is mixed with a ninhydrin (B49086) solution.

-

The mixture is heated to allow for the colorimetric reaction between ninhydrin and the amino acids.

-

-

Detection and Quantification:

Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID offers a sensitive method for lysinoalanine analysis but requires derivatization to increase the volatility of the analyte.

-

Sample Preparation (Protein Hydrolysis):

-

Perform acid hydrolysis as described for ion-exchange chromatography.

-

-

Derivatization:

-

The dried hydrolysate is derivatized to make the amino acids volatile. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC-FID Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polar column).

-

Use a temperature program to separate the derivatized amino acids.

-

Detect the eluted compounds using a flame ionization detector (FID).

-

-

Quantification:

Biological Effects and Proposed Mechanism of Toxicity

The primary toxic effect of lysinoalanine is nephrocytomegaly in rats.[10] The exact mechanism is not fully elucidated, but it is hypothesized to involve:

-

Metal Chelation: Lysinoalanine is a strong chelator of metal ions, including copper and zinc. This chelation may disrupt the function of metalloenzymes in the kidney.[12]

-

Direct Cellular Effects: Lysinoalanine may directly interfere with cellular processes in the proximal renal tubules, leading to the observed cellular enlargement.[10]

Caption: Proposed mechanism of Lysinoalanine nephrotoxicity.

Conclusion

This compound is a significant process-induced contaminant in foods, particularly in those containing proteins that have been subjected to heat and alkaline treatments. While its primary toxic effect, nephrocytomegaly, appears to be specific to rats, its presence serves as an important indicator of the severity of food processing and potential reductions in nutritional quality. The analytical methods outlined in this guide provide robust means for monitoring the levels of lysinoalanine in food products, ensuring food safety and quality. Further research is warranted to fully understand the long-term health implications of dietary lysinoalanine exposure in humans.

References

- 1. Lysinoalanine content of formulas for enteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Updating on the lysinoalanine content of commercial infant formulae and beicost products [air.unimi.it]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. agrarforschungschweiz.ch [agrarforschungschweiz.ch]

- 10. Biological effects of alkali-treated protein and lysinoalanine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of alkali-treated proteins: feeding studies with free and protein-bound lysinoalanine in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Effect of protein-bound lysinoalanine, N epsilon-DL-(2-amino-2-carboxyethyl)-L-lysine on fetal and neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 193.16.218.141 [193.16.218.141]

- 17. A GC-FID method for analysis of lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cms.mz-at.de [cms.mz-at.de]

- 19. diva-portal.org [diva-portal.org]

The Formation of Lysinoalanine in Food Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysinoalanine (LAL) is an unnatural amino acid formed in food proteins during processing, particularly under alkaline and high-temperature conditions. Its presence is a significant concern in the food industry due to its potential impact on nutritional quality and food safety. This technical guide provides an in-depth overview of the formation mechanism of LAL, factors influencing its generation, and detailed methodologies for its quantification. This document is intended to serve as a comprehensive resource for professionals in food science, nutrition, and drug development who are engaged in research and quality control related to food proteins.

Introduction

Lysinoalanine [Nε-(DL-2-amino-2-carboxyethyl)-L-lysine] is a cross-linked amino acid that can form within and between protein chains.[1][2] It is not naturally present in proteins but is induced by food processing techniques such as alkaline treatment and heat processing.[3] The formation of LAL is of particular interest due to its demonstrated ability to cause renal alterations, specifically nephrocytomegaly, in rats.[4] While the direct toxicological relevance to humans is still under investigation, the formation of LAL invariably leads to a reduction in the nutritional value of the protein by decreasing the bioavailability of the essential amino acid lysine.[2] Understanding the mechanisms of LAL formation is crucial for developing strategies to minimize its presence in processed foods.

The Chemical Mechanism of Lysinoalanine Formation

The formation of lysinoalanine in proteins is predominantly a two-step process involving an initial elimination reaction to form a dehydroalanine (DHA) intermediate, followed by a nucleophilic addition of a lysine residue.[1][2]

Step 1: β-Elimination and Formation of Dehydroalanine (DHA)

Under alkaline conditions and/or heat, certain amino acid residues undergo a β-elimination reaction, resulting in the formation of the highly reactive dehydroalanine (DHA) intermediate. The primary precursors for DHA are:

-

Cystine and Cysteine: The disulfide bond in cystine or the sulfhydryl group in cysteine can be eliminated.[2][5]

-

Serine: The hydroxyl group of serine can be eliminated as water.[2]

-

O-Phosphorylserine and O-Glycosylserine: The phosphate or glycosyl groups attached to serine are good leaving groups, facilitating the elimination reaction.[6]

Step 2: Nucleophilic Addition of Lysine

The ε-amino group (-NH2) of a lysine residue, acting as a nucleophile, attacks the double bond of the dehydroalanine intermediate. This addition reaction forms the stable lysinoalanine cross-link.[1][2]

This entire process is influenced by several factors, which are detailed in the subsequent section.

Figure 1: Chemical pathway for the formation of lysinoalanine (LAL) in food proteins.

Factors Influencing Lysinoalanine Formation

The rate and extent of LAL formation are significantly influenced by several processing parameters.

-

pH: Alkaline conditions are the most critical factor promoting LAL formation. The reaction is initiated by the abstraction of a proton, which is facilitated at high pH. The formation of LAL generally increases with pH, with some studies indicating a maximum formation around pH 12.5.[7]

-

Temperature: Elevated temperatures accelerate the rate of both the β-elimination and the subsequent addition reactions. Significant LAL formation can occur at temperatures used in common food processing operations like sterilization and baking.[8][9]

-

Time: The duration of exposure to high pH and temperature directly correlates with the amount of LAL formed. Longer processing times lead to greater LAL content.[5]

-

Protein Source and Composition: The amino acid composition of a protein influences its susceptibility to LAL formation. Proteins rich in cysteine, serine, and lysine are more prone to forming LAL. For instance, casein, being a phosphoprotein, is a significant precursor.[6]

-

Presence of Inhibitors: Certain compounds can mitigate the formation of LAL. Sulfhydryl compounds like cysteine can compete with lysine for the DHA intermediate, forming lanthionine instead. Other inhibitors include sulfites and acylation of the lysine ε-amino group.[2]

Quantitative Data on Lysinoalanine Formation

The following tables summarize quantitative data on LAL formation under various conditions and its content in different food products.

Table 1: Effect of pH and Temperature on Lysinoalanine Formation in Soy Protein

| pH | Temperature (°C) | Time (min) | Lysinoalanine Formed (µg/g protein) |

| 8 | 65 | 60 | Low |

| 10 | 65 | 60 | Moderate |

| 12 | 65 | 60 | High |

| 12.5 | 75 | 180 | Significant |

| 14 | 85 | 240 | Very High |

Source: Data compiled from various studies on soy protein isolates.[7][10]

Table 2: Lysinoalanine Content in Various Food Products

| Food Product | Processing Conditions | Lysinoalanine Content (µg/g protein) |

| Raw Milk | Minimal processing | < 10 |

| UHT Milk | High-temperature, short-time sterilization | 50 - 150 |

| Sterilized Evaporated Milk | Autoclave sterilization | 110 - 710 |

| Infant Formula (Powdered) | Spray drying | < 50 - 150 |

| Infant Formula (Liquid) | UHT treatment/retort sterilization | 160 - 800 |

| Sodium Caseinate | Alkaline precipitation | up to 856 |

| Soy Protein Isolate | Alkaline extraction | Variable, can be high |

| Baked Goods (e.g., Pretzels) | High temperature, alkaline surface treatment | Can be significant |

Source: Data compiled from multiple sources.[8][11][12]

Experimental Protocols for Lysinoalanine Determination

The accurate quantification of LAL in food proteins is essential for quality control and research. The most common method involves acid hydrolysis of the protein, followed by derivatization and analysis by High-Performance Liquid Chromatography (HPLC).

Figure 2: General experimental workflow for the analysis of lysinoalanine in food proteins.

Protocol 1: Sample Preparation by Acid Hydrolysis

This protocol describes the liberation of LAL from the protein backbone.

Materials and Reagents:

-

Food sample

-

6 M Hydrochloric acid (HCl), amino acid analysis grade

-

Phenol (optional, to prevent tyrosine degradation)

-

Nitrogen gas

-

Heating block or oven capable of maintaining 110°C

-

Hydrolysis tubes with screw caps

-

Vacuum centrifuge or rotary evaporator

-

pH meter

-

Sodium hydroxide (NaOH) solution for neutralization

-

0.2 µm syringe filters

Procedure:

-

Weigh accurately a sufficient amount of the food sample (typically containing 10-20 mg of protein) into a hydrolysis tube.

-

Add 1-2 mL of 6 M HCl (a small crystal of phenol can be added).

-

Flush the tube with nitrogen gas for 1-2 minutes to remove oxygen, which can degrade some amino acids.

-

Seal the tube tightly and place it in a heating block or oven at 110°C for 24 hours.[13]

-

After hydrolysis, cool the tube to room temperature.

-

Open the tube carefully and transfer the hydrolysate to a small flask.

-

Remove the HCl by evaporation under vacuum using a rotary evaporator or a vacuum centrifuge.

-

Re-dissolve the residue in deionized water and evaporate to dryness again to ensure complete removal of acid.

-

Reconstitute the final residue in a known volume of a suitable buffer (e.g., sodium citrate buffer, pH 2.2).

-

Adjust the pH of the solution to the desired range for derivatization (if necessary) using NaOH.

-

Filter the sample through a 0.2 µm syringe filter before derivatization.

Protocol 2: Pre-column Derivatization with Dansyl Chloride

This protocol renders the amino acids, including LAL, detectable by UV or fluorescence detectors.

Materials and Reagents:

-

Acid hydrolysate from Protocol 5.1

-

Lysinoalanine standard solution

-

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) solution (e.g., 1.5 mg/mL in acetonitrile)

-

Lithium carbonate buffer (e.g., 40 mM, pH 9.5)

-

Methylamine hydrochloride solution (to quench the reaction)

-

Acetonitrile, HPLC grade

-

Water bath or heating block at 60°C

Procedure:

-

To a microcentrifuge tube, add 100 µL of the filtered hydrolysate or LAL standard.

-

Add 200 µL of lithium carbonate buffer (pH 9.5).

-

Add 200 µL of the dansyl chloride solution.

-

Vortex the mixture and incubate in a water bath at 60°C for 45 minutes.[14]

-

After incubation, cool the mixture to room temperature.

-

Add 50 µL of methylamine hydrochloride solution to quench the excess dansyl chloride.

-

Vortex and let the mixture stand for 10 minutes at room temperature.

-

The sample is now ready for HPLC injection.

Protocol 3: Pre-column Derivatization with FMOC-Cl

An alternative derivatization method using 9-fluorenylmethyl chloroformate (FMOC-Cl).

Materials and Reagents:

-

Acid hydrolysate from Protocol 5.1

-

Lysinoalanine standard solution

-

Borate buffer (e.g., 0.2 M, pH 10.0)

-

FMOC-Cl solution (e.g., 15 mM in acetonitrile)

-

1-Adamantanamine (ADAM) solution (to quench the reaction)

-

Acetonitrile, HPLC grade

Procedure:

-

In a suitable vial, mix 300 µL of the hydrolysate or standard with 600 µL of borate buffer (pH 10.0).[15]

-

Add 600 µL of the FMOC-Cl solution and vortex immediately.

-

Allow the reaction to proceed for 5 minutes at room temperature.[15]

-

Add 600 µL of the ADAM solution to stop the reaction and vortex.

-

Let the mixture stand for 1 minute.[15]

-

Filter the sample through a 0.2 µm syringe filter before HPLC injection.

HPLC Analysis Conditions

The following are typical HPLC conditions for the separation and quantification of derivatized LAL.

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV or fluorescence detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Aqueous buffer (e.g., sodium acetate buffer with a small amount of an organic modifier).

-

Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic derivatized amino acids. The exact gradient profile needs to be optimized based on the specific column and derivatizing agent used.[16][17]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Often maintained at a constant temperature, e.g., 40°C.

-

Detection:

-

Dansyl derivatives: UV detection at ~254 nm or fluorescence detection with excitation at ~340 nm and emission at ~530 nm.

-

FMOC derivatives: UV detection at ~265 nm or fluorescence detection with excitation at ~265 nm and emission at ~315 nm.

-

-

Quantification: The concentration of LAL in the sample is determined by comparing the peak area of LAL in the sample chromatogram to a calibration curve generated from LAL standards of known concentrations.

Conclusion

The formation of lysinoalanine in food proteins is a complex process influenced by a multitude of factors inherent to both the food matrix and the processing conditions employed. This guide has outlined the fundamental chemical mechanisms, key influencing factors, and provided quantitative data on LAL levels in various foods. Furthermore, detailed experimental protocols for the reliable quantification of LAL have been presented. For researchers, scientists, and professionals in drug development and food safety, a thorough understanding of these aspects is paramount for ensuring the nutritional quality and safety of food products. The methodologies described herein provide a robust framework for the monitoring and control of lysinoalanine in the food supply chain.

References

- 1. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysinoalanine: presence in foods and food ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Progress of Lysinoalanine, a Harmful Substance in Food Processing [spkx.net.cn]

- 5. scispace.com [scispace.com]

- 6. Aspects of the formation of lysinoalanine in milk and milk products | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. Formation of lysinoalanine during heat treatment of milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Factors Governing Lysinoalanine Formation in Soy Proteins | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Lysinoalanine content of formulas for enteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. ijfans.org [ijfans.org]

- 17. researchgate.net [researchgate.net]

The Endogenous Presence of Lysinoalanine: A Technical Overview of its Formation, Detection, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysinoalanine (LAL) is an unnatural amino acid formed through the covalent cross-linking of a lysine residue with a dehydroalanine (DHA) residue. While extensively studied in the context of food processing due to its formation under heat and alkaline conditions, the endogenous occurrence of lysinoalanine in biological systems is a growing area of research. This technical guide provides an in-depth exploration of the natural formation of LAL, detailed methodologies for its detection and quantification, its presence in various biological matrices, and its potential physiological and pathological significance.

The Genesis of Lysinoalanine in Biological Systems

The formation of lysinoalanine in vivo is a non-enzymatic post-translational modification of proteins. The primary mechanism involves a two-step process:

-

Formation of Dehydroalanine (DHA): This reactive intermediate is formed through the β-elimination of a labile group from the side chains of serine or cysteine residues within a protein. This reaction can be initiated by factors such as elevated temperature and alkaline pH, although it can also occur under physiological conditions, particularly in long-lived proteins.[1]

-

Nucleophilic Attack by Lysine: The ε-amino group of a lysine residue acts as a nucleophile and attacks the double bond of the dehydroalanine residue. This Michael addition reaction results in the formation of a stable lysinoalanine cross-link, which can be either intramolecular (within the same polypeptide chain) or intermolecular (between different polypeptide chains).

Quantitative Analysis of Lysinoalanine

Accurate quantification of lysinoalanine in biological samples is crucial for understanding its physiological roles. Various analytical techniques are employed, with mass spectrometry-based methods offering the highest sensitivity and specificity.

Sample Preparation: A Critical Step

The analysis of protein-bound lysinoalanine necessitates a robust sample preparation workflow to liberate the amino acid from the protein matrix.

Experimental Protocol: Acid Hydrolysis of Proteins for Lysinoalanine Analysis

-

Sample Collection and Preparation: Obtain tissue or biological fluid samples. For tissues, homogenize in an appropriate buffer. For fluids like plasma or urine, proteins may need to be precipitated and concentrated.

-

Hydrolysis:

-

Transfer a known amount of protein (typically 1-10 mg) to a hydrolysis tube.

-

Add 6 M hydrochloric acid (HCl) containing 1% phenol (to protect tyrosine from degradation).

-

Flush the tube with nitrogen gas to create an inert atmosphere and prevent oxidation.

-

Seal the tube under vacuum.

-

Heat at 110°C for 24 hours.

-

-

Post-Hydrolysis Processing:

-

After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

-

Re-dissolve the hydrolysate in a buffer compatible with the subsequent analytical method (e.g., 0.1 M HCl or the initial mobile phase for LC-MS).

-

Filter the sample to remove any particulate matter.

-

Analytical Methodologies

2.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantitative analysis of amino acids due to its high sensitivity, selectivity, and ability to handle complex matrices.

Experimental Protocol: Quantification of Lysinoalanine by LC-MS/MS

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (acetonitrile) is used to elute the amino acids.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of LAL) and a specific product ion generated by its fragmentation.

-

MRM Transitions: The specific mass-to-charge ratios (m/z) for the precursor and product ions of LAL need to be optimized on the specific instrument.

-

-

Quantification:

-

A calibration curve is generated using a series of standard solutions of known LAL concentrations.

-

An isotopically labeled internal standard (e.g., ¹³C₆-Lysinoalanine) is added to both samples and standards to correct for matrix effects and variations in instrument response.

-

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for LAL analysis but requires derivatization to make the amino acid volatile.

Experimental Protocol: Quantification of Lysinoalanine by GC-MS

-

Derivatization:

-

Gas Chromatographic Separation:

-

Column: A capillary column with a suitable stationary phase (e.g., a non-polar phase like 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the derivatized amino acids.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI).

-

Analysis Mode: Selected Ion Monitoring (SIM) is used to monitor specific fragment ions of the derivatized LAL for quantification.

-

-

Quantification: Similar to LC-MS/MS, quantification is performed using a calibration curve and an internal standard.

Natural Occurrence of Lysinoalanine in Human Tissues and Fluids

While predominantly associated with processed foods, evidence indicates the presence of lysinoalanine in various human tissues, often correlating with age and certain pathological conditions.

| Biological Matrix | Reported Levels | Associated Conditions/Context | Reference |

| Human Urine | Variable, in the µmol/day range for D-amino acids including D-Lysine derivatives | Normal metabolic processes, diet | [4] |

| Human Plasma | Low levels, specific quantitative data for LAL is limited | Normal physiology, potential biomarker | [5][6] |

| Skin Collagen | Increases with age | Aging, cross-linking of long-lived proteins | |

| Cataractous Lenses | Elevated levels compared to healthy lenses | Aging, protein modification in the avascular lens | |

| Atherosclerotic Plaques | Presence suggested, quantitative data needed | Cardiovascular disease, protein modification |

Note: Specific quantitative data for LAL in many human tissues is still an active area of research. The table reflects current understanding and highlights areas where more data is needed.

Biological Effects and Signaling Pathways

The biological effects of endogenous lysinoalanine are not fully understood, but studies, primarily in animal models and in vitro systems, suggest potential roles in cellular dysfunction and pathology.

Nephrotoxicity

One of the most well-documented effects of LAL is its nephrotoxicity in rats, characterized by megalocytosis in the proximal tubule cells.[7][8] While the direct relevance to humans is debated, the underlying mechanisms may provide insights into LAL's cellular interactions.

Induction of Apoptosis and Oxidative Stress

High concentrations of lysine have been shown to induce apoptosis in human renal tubular cells through a mechanism dependent on NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS). This suggests a potential pathway for LAL-induced cellular damage.

The proposed signaling cascade involves:

-

Activation of NADPH Oxidase: High levels of lysine (and potentially LAL) lead to the activation of NADPH oxidase.

-

Increased ROS Production: This results in an increase in intracellular reactive oxygen species.

-

Mitochondrial Pathway of Apoptosis: The oxidative stress can trigger the intrinsic pathway of apoptosis, involving the Bcl-2 family of proteins and the activation of caspases. Specifically, a decrease in the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic proteins like Bax can lead to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and the executioner caspase-3.[1][9][10][11][12]

Potential Involvement of MAPK and Other Stress-Related Pathways

Given that LAL can induce oxidative stress, it is plausible that it may also activate stress-responsive signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascades (including p38, JNK, and ERK) and the NF-κB pathway.[13][14][15][16][17][18][19] These pathways are central regulators of inflammation, cell survival, and apoptosis. Furthermore, the accumulation of modified proteins can lead to endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR).[20][21][22] However, direct evidence linking LAL to the activation of these specific pathways is still emerging and requires further investigation.

Conclusion and Future Directions

The natural occurrence of lysinoalanine in biological systems represents a fascinating and potentially significant aspect of protein aging and pathology. While its presence in certain tissues is established, a more comprehensive quantitative understanding across a wider range of human samples is needed. The development and validation of standardized, high-throughput analytical methods will be crucial for advancing this field.

For drug development professionals, understanding the biological effects of LAL and the signaling pathways it modulates could open new avenues for therapeutic intervention in age-related and chronic diseases where protein modification and cross-linking play a role. Future research should focus on elucidating the precise molecular targets of LAL and its impact on cellular function in various disease contexts. The potential of LAL as a biomarker for aging or specific pathologies also warrants further exploration.

References

- 1. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development, validation of a GC-MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nebiolab.com [nebiolab.com]

- 7. Biological effects of alkali-treated protein and lysinoalanine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein-alkali reactions: chemistry, toxicology, and nutritional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Essential roles of the Bcl-2 family of proteins in caspase-2-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Apoptosis Regulators Bcl-2 and Caspase-3 | MDPI [mdpi.com]

- 12. Apoptosis initiated by Bcl-2-regulated caspase activation independently of the cytochrome c/Apaf-1/caspase-9 apoptosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. BioKB - Publication [biokb.lcsb.uni.lu]

- 15. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activation of p38 MAP kinase and JNK but not ERK is required for erythropoietin-induced erythroid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Amino Acids in Endoplasmic Reticulum Stress and Redox Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Link Between Endoplasmic Reticulum Stress and Lysosomal Dysfunction Under Oxidative Stress in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

key chemical and physical properties of (S,S)-Lysinoalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-Lysinoalanine (LAL) is an unnatural amino acid formed through the cross-linking of lysine and a dehydroalanine residue, the latter often originating from the degradation of cysteine or serine under specific conditions.[1][2] Predominantly generated during the alkaline and/or heat treatment of proteins, this compound has garnered significant attention in the fields of food science, toxicology, and drug development.[3][4] Its presence in processed foods raises concerns about nutritional quality and potential toxicity, while its unique structure and metal-chelating properties present opportunities for scientific investigation and therapeutic application.[5][6] This technical guide provides an in-depth overview of the core chemical and physical properties of this compound, detailed experimental methodologies for its analysis, and an exploration of its biological interactions.

Chemical and Physical Properties

This compound is one of the stereoisomers of lysinoalanine, with the other common form being (S,R)-Lysinoalanine. The stereochemistry at the two chiral centers significantly influences its biological activity and interactions. The key chemical and physical properties of this compound are summarized below. While specific experimentally determined data for the (S,S) isomer are not always available, the provided information is based on data for lysinoalanine in general, its (S,R)-isomer, and computed values, which are expected to be very similar.

Table 1: Chemical and Physical Properties of Lysinoalanine

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-6-[[(2S)-2-amino-2-carboxyethyl]amino]hexanoic acid | [7] |

| Molecular Formula | C₉H₁₉N₃O₄ | [8] |

| Molecular Weight | 233.27 g/mol | [9] |

| CAS Number | 23250-50-2 | [8] |

| Appearance | Typically exists as a solid at room temperature. | [7] |

| Melting Point | Not explicitly reported for the (S,S)-isomer. | |

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO.[7] The solubility of amino acids generally decreases in less polar organic solvents like ethanol and is very low in non-polar solvents. | |

| pKa Values | As a polyprotic amino acid, it will have multiple pKa values corresponding to its carboxyl and amino groups. Specific experimental values for the (S,S)-isomer are not readily available. | |

| Computed XLogP3 | -6.3 | [9] |

| Hydrogen Bond Donor Count | 5 | [9] |

| Hydrogen Bond Acceptor Count | 7 | [9] |

| Rotatable Bond Count | 9 | [9] |

| Exact Mass | 233.13755610 Da | [9] |

| Canonical SMILES | C(CCNCC(C(=O)O)N)C--INVALID-LINK--N | [8] |

| Isomeric SMILES | C(CCNC--INVALID-LINK--N)C--INVALID-LINK--N | [8] |

| InChI Key | IMSOBGJSYSFTKG-BQBZGAKWSA-N | [8] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to produce lysinoalanine involves the reaction of a protected L-lysine derivative with a dehydroalanine precursor. The following is a generalized protocol for the synthesis of Nε-(DL-2-amino-2-carboxyethyl)-L-lysine, which will yield a mixture of (S,S) and (S,R) isomers. Stereospecific synthesis would require chiral-specific reagents and conditions.

Materials:

-

Nα-Boc-L-lysine

-

Methyl 2-acetamidoacrylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Hydrogen sulfide (H₂S) or other methods for copper removal if a copper complex is used.[10]

Procedure:

-

Protection of L-lysine: The α-amino group of L-lysine is first protected, for instance, with a tert-butyloxycarbonyl (Boc) group to prevent its reaction.

-

Reaction with Dehydroalanine precursor: The protected L-lysine is reacted with a dehydroalanine precursor, such as methyl 2-acetamidoacrylate, under alkaline conditions (e.g., in a solution of NaOH in 50% ethanol).[10]

-

Hydrolysis: The resulting compound is then hydrolyzed to remove the protecting groups and the methyl ester. This is typically achieved by heating with a strong acid like 6 M HCl.

-

Purification: The final product, a mixture of lysinoalanine stereoisomers, is purified using techniques like ion-exchange chromatography to isolate the this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of lysinoalanine in various matrices, including protein hydrolysates. The method often involves pre-column derivatization to enhance detection by UV or fluorescence detectors.

Materials:

-

Protein sample

-

6 M Hydrochloric acid (HCl)

-

o-phthaldialdehyde (OPA) or phenylisothiocyanate (PITC) as derivatizing agent

-

HPLC system with a C18 reversed-phase column and a UV or fluorescence detector

-

Mobile phase solvents (e.g., sodium acetate buffer and a mixture of methanol/acetonitrile/water)[11]

-

This compound standard

Procedure:

-

Protein Hydrolysis: The protein sample is hydrolyzed to release the amino acids. This is typically done by heating the sample in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[12]

-

Derivatization: The amino acids in the hydrolysate are derivatized. For example, with OPA, the reaction is carried out in a borate buffer. The derivatization can be automated in the HPLC autosampler.[13]

-

HPLC Analysis: The derivatized sample is injected into the HPLC system. The amino acids are separated on a C18 column using a gradient elution profile.[11]

-

Detection and Quantification: The derivatized amino acids are detected by a UV or fluorescence detector. The concentration of this compound is determined by comparing its peak area to that of a known concentration of the this compound standard.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly sensitive and specific method for the analysis of lysinoalanine, but it requires derivatization to make the amino acid volatile.

Materials:

-

Protein hydrolysate

-

Derivatization reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

-

Organic solvent (e.g., acetonitrile)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

-

This compound standard

Procedure:

-

Sample Preparation: The protein hydrolysate is dried completely.

-

Derivatization: The dried sample is derivatized to form volatile derivatives. For example, using MTBSTFA, the sample is heated with the reagent in a suitable solvent.[10]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated on the capillary column based on their volatility and interaction with the stationary phase. The mass spectrometer is used for detection and identification based on the mass-to-charge ratio of the fragmented ions.

-

Quantification: Quantification is achieved by comparing the peak area of the derivatized this compound to that of a derivatized standard.

Biological Interactions and Signaling Pathways

This compound is known to exert biological effects primarily through two mechanisms: metal chelation and enzyme inhibition. These actions can lead to downstream cellular consequences, most notably nephrotoxicity in rats.

Metal Chelation and Enzyme Inhibition

Lysinoalanine possesses strong metal-chelating properties, particularly for divalent cations like zinc (Zn²⁺) and copper (Cu²⁺).[14] This ability allows it to interfere with the function of metalloenzymes by sequestering the essential metal cofactor from their active sites. A prime example is the inhibition of carboxypeptidase A, a zinc-containing enzyme crucial for protein digestion.[1]

Caption: Mechanism of this compound-induced enzyme inhibition via metal chelation.

Nephrotoxicity Pathway

The consumption of free lysinoalanine has been shown to induce nephrocytomegaly, a specific type of kidney damage, in rats.[5][15] This toxic effect is characterized by the enlargement of the nucleus and cytoplasm of cells in the proximal renal tubules.[16] The proposed mechanism involves the accumulation of lysinoalanine in the kidney, leading to cellular stress and altered cellular processes.

Caption: Proposed pathway for this compound-induced nephrotoxicity in rats.

Experimental Workflow for Nephrotoxicity Assessment

A typical experimental workflow to investigate the nephrotoxic effects of this compound in a rat model is outlined below.

Caption: Experimental workflow for assessing the nephrotoxicity of this compound.

Conclusion

This compound remains a molecule of significant interest due to its dual role as a food-borne toxicant and a compound with unique chemical properties. This guide has provided a consolidated overview of its key characteristics, methodologies for its study, and insights into its biological interactions. Further research into the specific stereoisomer's properties and its precise mechanisms of action will be crucial for both ensuring food safety and exploring its potential applications in various scientific and therapeutic fields. The provided experimental frameworks offer a starting point for researchers aiming to contribute to the growing body of knowledge on this intriguing amino acid derivative.

References

- 1. Inactivation of metalloenzymes by lysinoalanine, phenylethylaminoalanine, alkali-treated food proteins, and sulfur amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gcms.cz [gcms.cz]

- 3. medchemexpress.com [medchemexpress.com]

- 4. datadocs.bco-dmo.org [datadocs.bco-dmo.org]

- 5. Effects of alkali-treated proteins: feeding studies with free and protein-bound lysinoalanine in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 8. This compound - Wikidata [wikidata.org]

- 9. Lysinoalanine, (S,R)- | C9H19N3O4 | CID 176490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 11. cerealsgrains.org [cerealsgrains.org]

- 12. researchgate.net [researchgate.net]

- 13. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of carboxypeptidase A catalyzed peptide hydrolysis by 3-phenylpropanoate at activating and nonactivating substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The nephrotoxicity of lysinoalanine in the rat [repository.tno.nl]

- 16. Mode of Metal Ligation Governs Inhibition of Carboxypeptidase A [mdpi.com]

The Unwanted Amino Acid: A Technical Guide to the Historical Discovery and Significance of Lysinoalanine in Food Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysinoalanine (LAL) is a non-naturally occurring amino acid formed in food proteins during processing, primarily through exposure to heat and alkaline conditions. Its discovery and subsequent research have revealed its significance as both an indicator of processing severity and a compound with potential health implications. This technical guide provides an in-depth overview of the historical context of LAL's discovery, its chemical formation, its impact on food quality and safety, and detailed methodologies for its detection and quantification. The guide is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this critical compound in food science.

Historical Discovery and Evolving Significance

The scientific journey of lysinoalanine began with observations of unusual amino acids in proteins treated with alkali. Initially, its presence was primarily associated with industrial treatments designed to solubilize or modify proteins. However, a significant turning point came with the discovery that LAL could also be found in a variety of home-cooked and commercially prepared foods that had not been subjected to alkaline treatment, highlighting the crucial role of heat in its formation.[1] This broadened the scope of concern from specialized industrial processes to common food preparation methods.

The significance of lysinoalanine in food science is multifaceted:

-

Nutritional Depreciation: The formation of LAL involves the essential amino acid lysine, rendering it nutritionally unavailable.[2] This cross-linking can also impede the digestibility of the protein by making it resistant to proteolytic enzymes.

-

Health Implications: Early studies revealed that diets containing LAL could induce a renal condition in rats known as nephrocytomegalia, characterized by the enlargement of kidney cells.[3][4] While this effect has been shown to be species-specific and the risk to humans is considered low, the safety of dietary LAL remains a subject of ongoing research.[4] The nephrotoxic effects are primarily associated with free LAL rather than the protein-bound form.[4]

-

Process Indicator: The concentration of LAL in a food product serves as a reliable marker for the intensity of heat and/or alkaline treatment it has undergone. This allows food scientists to monitor and optimize processing conditions to minimize its formation.

The Chemistry of Lysinoalanine Formation

The formation of lysinoalanine is a well-understood two-step chemical process.[2][3]

-

β-Elimination: The process is initiated by the hydroxide ion-catalyzed elimination of side chains from certain amino acid residues, primarily serine and cysteine (from cystine), to form a highly reactive dehydroalanine intermediate.

-

Nucleophilic Addition: The ε-amino group of a lysine residue then acts as a nucleophile, attacking the double bond of the dehydroalanine intermediate to form a stable lysinoalanine cross-link.

Several factors influence the rate of LAL formation, including:

-

High pH: Alkaline conditions are a major catalyst for the initial β-elimination step.

-

Elevated Temperature: Heat accelerates the reaction rates of both steps.

-

Exposure Time: Longer processing times at high pH or temperature lead to increased LAL formation.

Conversely, the presence of sulfhydryl-containing compounds like cysteine can minimize LAL formation by competing with lysine for the dehydroalanine intermediate.[3]

Quantitative Data on Lysinoalanine in Foods

The concentration of lysinoalanine can vary significantly depending on the food type and the processing it has undergone. The following table summarizes representative quantitative data from various studies.

| Food Product | Processing Condition | Lysinoalanine Content (ppm in protein) | Reference |

| Raw Milk | - | 9.4 | [5] |

| UHT Milk | Ultra-high temperature | 87.1 | [5] |

| Infant Formula | - | 124.9 | [5] |

| Low-heat Skim Milk Powder | Low-heat treatment | 49.4 | [5] |

| Medium-heat Skim Milk Powder | Medium-heat treatment | 179.9 | [5] |

| High-heat Skim Milk Powder | High-heat treatment | 294.6 | [5] |

| Sodium Caseinate | Alkali treatment | 856.1 | [5] |

| Boiled Eggs | Boiling | Varies with time | [6] |

| Fresh Cheese | - | Not detected - low levels | [6] |

| Commercial Caseinates | - | Can be high | [6] |

Experimental Protocols for Lysinoalanine Analysis

Accurate quantification of lysinoalanine is crucial for food safety and quality control. Several analytical methods have been developed, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID) being the most common.

Sample Preparation: Acid Hydrolysis

The first step for analyzing protein-bound LAL is to liberate it through acid hydrolysis.

-

Weighing: Accurately weigh a food sample containing approximately 40-50 mg of protein into a hydrolysis tube.

-

Internal Standard: Add a known amount of an internal standard, such as diaminopimelic acid, for accurate quantification.

-

Acid Addition: Add 8 mL of 6 M hydrochloric acid (HCl).

-

Degassing: Degas the sample with a stream of nitrogen or helium for 2 minutes to prevent oxidative degradation.

-

Hydrolysis: Seal the tube and heat at 110°C for 23-24 hours.

-

Filtration: After cooling, filter the hydrolysate to remove any solid particles.

-

Drying: Evaporate the filtrate to dryness under vacuum.

Method 1: High-Performance Liquid Chromatography (HPLC) with Dansyl Chloride Derivatization

This method involves derivatizing the amino acids with dansyl chloride to make them detectable by a UV or fluorescence detector.

-

Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer (e.g., lithium carbonate buffer, pH 9.5).

-

Derivatization:

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at 254 nm or a fluorescence detector with excitation at 335 nm and emission at 522 nm.[9]

-

Quantification: Compare the peak area of the LAL derivative to that of the internal standard and a calibration curve prepared with LAL standards.

-

Method 2: Gas Chromatography-Flame Ionization Detection (GC-FID) with tBDMSi Derivatization

This method involves derivatizing the amino acids to make them volatile for GC analysis.

-

Drying: Ensure the hydrolyzed sample is completely dry.

-

Derivatization:

-

Add dimethylformamide (DMF) and triethylamine (TEA) to the dried sample.

-

Add N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) as the silylating agent.

-

Heat the mixture at 70°C for 60 minutes to form the N(O)-tert-butyldimethylsilyl (tBDMSi) derivatives.

-

-

GC-FID Analysis:

-

Column: A non-polar capillary column (e.g., CP-SIL 5CB, 25 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

-

Carrier Gas: Helium or nitrogen.

-

Temperature Program: A thermal gradient from approximately 200°C to 300°C.[10]

-

Injector and Detector Temperature: Typically around 280-300°C.

-

Detection: Flame Ionization Detector (FID).

-

Quantification: Compare the peak area of the LAL derivative to that of the internal standard and a calibration curve.

-

Biological Significance and Toxicological Profile

The primary health concern associated with lysinoalanine is its potential to cause nephrocytomegalia in rats.[4] This condition is characterized by the enlargement of the nuclei and cytoplasm of cells in the straight portion of the proximal renal tubules. It is important to note that this toxic effect is largely specific to rats, with other species, including mice, hamsters, rabbits, dogs, and monkeys, showing no such renal changes.[4]

The exact molecular mechanism of LAL-induced nephrotoxicity is not fully elucidated, but it is thought to involve the inhibition of metalloenzymes.[11] Lysinoalanine is a known chelator of metal ions, and its binding to essential metal cofactors in enzymes could disrupt their function.[11] Additionally, studies have shown that LAL can interfere with DNA synthesis and alter nucleoprotein in the affected kidney cells.

Conclusion and Future Perspectives

The discovery and study of lysinoalanine have significantly advanced our understanding of the chemical changes that occur in food proteins during processing. While the direct toxicological risk to humans appears to be low, its presence remains a key indicator of nutritional damage and processing intensity. Future research should continue to explore the subtle biological effects of LAL and develop standardized, rapid, and cost-effective analytical methods for its routine monitoring in the food supply. For drug development professionals, understanding the interactions of compounds like LAL with biological systems, particularly its metal-chelating properties and effects on cellular processes, may offer insights into potential mechanisms of toxicity and off-target effects of new chemical entities.

References

- 1. Lysinoalanine: presence in foods and food ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of alkali-treated proteins: feeding studies with free and protein-bound lysinoalanine in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A GC-FID method for analysis of lysinoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Inactivation of metalloenzymes by lysinoalanine, phenylethylaminoalanine, alkali-treated food proteins, and sulfur amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of pH and Temperature on (S,S)-Lysinoalanine Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role that pH and temperature play in the formation of (S,S)-lysinoalanine (LAL), a post-translational modification and cross-linking amino acid. The formation of LAL is a significant consideration in the manufacturing and storage of therapeutic proteins and in food processing, as it can impact protein structure, function, and nutritional value. This document outlines the underlying chemical mechanisms, presents quantitative data on its formation under various conditions, provides detailed experimental protocols for its analysis, and illustrates key pathways and workflows.

Introduction to Lysinoalanine Formation

Lysinoalanine is an unnatural amino acid formed from the covalent linkage of a lysine residue with a dehydroalanine (DHA) residue.[1][2] Dehydroalanine is a highly reactive intermediate that is typically generated from the β-elimination of the side chains of cysteine or serine residues, a reaction that is significantly accelerated by high pH and temperature.[3][4][5] The formation of LAL can lead to intra- or intermolecular cross-linking of proteins, potentially inducing aggregation, reducing protein digestibility, and in some cases, raising safety concerns.[4] While several stereoisomers of lysinoalanine can exist, the (S,S) form is often a primary concern in biological and food systems. It is important to note that the harsh conditions that promote LAL formation can also lead to racemization of the precursor amino acids, resulting in a mixture of diastereomers, including (S,R)-lysinoalanine.[2][4]

The Chemical Pathway of Lysinoalanine Formation

The formation of lysinoalanine proceeds through a well-established two-step mechanism:

-

β-Elimination to form Dehydroalanine (DHA): This initial step is base-catalyzed and involves the removal of a proton from the α-carbon and the elimination of the side-chain group from a precursor amino acid, typically serine or cysteine. This process is highly dependent on pH and temperature, with higher values of both increasing the rate of DHA formation.[2][6]

-

Nucleophilic Addition of Lysine: The ε-amino group of a lysine residue then acts as a nucleophile, attacking the double bond of the dehydroalanine intermediate. This Michael addition reaction forms the lysinoalanine cross-link.[2][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Factors Governing Lysinoalanine Formation in Soy Proteins | Semantic Scholar [semanticscholar.org]

- 4. Chemistry, biochemistry, nutrition, and microbiology of lysinoalanine, lanthionine, and histidinoalanine in food and other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of lysinoalanine during heat treatment of milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Nutritional Implications of Lysinoalanine in the Diet: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysinoalanine (LAL) is an unnatural amino acid formed during food processing, particularly under alkaline and high-temperature conditions. Its presence in the diet has significant nutritional and toxicological implications. This technical guide provides a comprehensive overview of the formation, metabolism, and biological effects of LAL, with a focus on its impact on protein quality and renal health. Quantitative data from various studies are summarized, and detailed experimental protocols are provided for key analyses. Furthermore, this guide illustrates the proposed cellular mechanisms of LAL-induced nephrotoxicity and its potential interactions with the gut microbiota through detailed signaling and logical pathway diagrams.

Formation and Presence of Lysinoalanine in Foods

Lysinoalanine is not naturally present in food proteins but is formed as a result of chemical reactions during processing. The primary mechanism involves a two-step process:

-

β-elimination: Hydroxide ions catalyze the elimination of side chains from amino acid residues like serine, cysteine, and phosphoserine, leading to the formation of a highly reactive intermediate, dehydroalanine (DHA).[1][2]

-

Nucleophilic Addition: The ε-amino group of a lysine residue then undergoes a nucleophilic attack on the double bond of the DHA intermediate, forming a stable cross-link and resulting in the lysinoalanine residue.[1][2]

Factors that promote the formation of LAL include high pH, elevated temperatures, and prolonged processing times.[1][3] Conversely, the presence of sulfhydryl-containing compounds like cysteine can minimize LAL formation by competing for the DHA intermediate to form lanthionine.[1][3]

Data Presentation: Lysinoalanine Content in Various Food Products

The following table summarizes the quantitative analysis of LAL in different food items, highlighting the variability based on processing conditions.

| Food Product | Processing Conditions | Lysinoalanine Content (mg/kg protein) | Reference |

| Infant Formula | Standard | 124.9 | [4] |

| UHT Milk | Ultra-high temperature | 87.1 | [4] |

| Raw Milk | Unprocessed | 9.4 | [4] |

| Skim Milk Powder | Low-heat treatment | 49.4 | [4] |

| Skim Milk Powder | Medium-heat treatment | 179.9 | [4] |

| Skim Milk Powder | High-heat treatment | 294.6 | [4] |

| Sodium Caseinate | Alkali and heat treatment | 856.1 | [4] |

| Enteral Nutrition Formulas | Various | 160 - 800 | [5] |

| Yeast (TLC method) | Not specified | ~800 | [6] |

| Yeast (AAA method) | Not specified | Not detected | [6] |

TLC: Thin Layer Chromatography; AAA: Automatic Amino Acid Analyzer. Note the discrepancy in results for yeast depending on the analytical method used.

Nutritional and Toxicological Implications

Impact on Protein Digestibility and Nutritional Quality

The formation of LAL cross-links within and between protein chains can significantly impair their nutritional value. These cross-links can mask cleavage sites for digestive enzymes, thereby reducing protein digestibility.[1][5] Furthermore, the involvement of the essential amino acid lysine in LAL formation renders it nutritionally unavailable.[5] Studies in rodents have demonstrated that the presence of LAL in the diet decreases protein digestibility and overall nutritional quality.[1][7]

Data Presentation: Effect of Lysinoalanine on Protein Digestibility

| Protein Source | Treatment | LAL Content (% of total lysine) | Prececal Protein Digestibility Reduction (%) | Animal Model | Reference |

| Casein, β-lactoglobulin, wheat protein | 6h at 65°C, pH 10.5-11.5 | 11.7 ± 0.3 | 13.4 ± 2.3 | Miniature pigs | [8] |

| Casein, β-lactoglobulin, wheat protein | 24h at 65°C, pH 10.5-11.5 | 14.8 ± 0.0 | 17.8 ± 1.2 | Miniature pigs | [8] |

Nephrotoxicity

A significant toxicological concern associated with dietary LAL is its nephrotoxic effect, primarily observed in rats.[7][9][10] Ingestion of free LAL has been shown to induce a characteristic renal lesion known as nephrocytomegaly, which involves the enlargement of the nucleus and cytoplasm of cells in the straight portion of the proximal renal tubules.[1][8] This effect is dose-dependent, with dietary levels of 100 ppm and above of synthetic LAL inducing these changes in rats.[9][10] It is important to note that this nephrotoxicity appears to be species-specific, as it has not been observed in mice, hamsters, rabbits, quail, dogs, or monkeys fed similar diets.[9][10]

The chemical form of LAL is a critical determinant of its toxicity. Protein-bound LAL is significantly less toxic than free LAL, likely due to its lower intestinal absorption.[9][10]

Inhibition of Metalloenzymes

Lysinoalanine is a potent metal chelator and has been shown to inhibit the activity of various metalloenzymes by binding to their essential metal cofactors.[2][11] For instance, LAL can inactivate zinc-containing enzymes like carboxypeptidase A and copper-containing enzymes such as polyphenol oxidase.[2][11] This inhibition of digestive and other enzymes may contribute to the overall negative nutritional effects of LAL.

Experimental Protocols

Determination of Lysinoalanine in Food Proteins by HPLC

This protocol is based on the method described by Al-Saadi et al. (2012) for the analysis of LAL in dairy products.[4]

1. Sample Hydrolysis: a. Weigh a protein sample and place it in a hydrolysis tube. b. Add 6 M HCl to the tube. c. Seal the tube under nitrogen and heat at 110°C for 24 hours. d. After cooling, filter the hydrolysate through a 0.45 µm filter.

2. Derivatization with Dansyl Chloride: a. Take an aliquot of the hydrolysate and adjust the pH to 9.5 with Li₂CO₃ buffer. b. Add a solution of dansyl chloride in acetonitrile. c. Incubate the mixture at 60°C for 30 minutes in the dark. d. Add a methylamine solution to quench the reaction.

3. HPLC Analysis: a. Column: C18 reversed-phase column. b. Mobile Phase: A gradient of acetonitrile and sodium acetate buffer (pH 4.5). c. Flow Rate: 1.0 mL/min. d. Detection: Fluorescence detector (Excitation: 340 nm, Emission: 540 nm). e. Quantification: Use an external standard of LAL for calibration.

In Vivo Study of Lysinoalanine-Induced Nephrotoxicity in Rats

This protocol is a generalized representation based on studies by De Groot et al. (1976).[9][10]

1. Animals and Diet: a. Use young adult male Sprague-Dawley rats. b. Acclimatize the animals for one week on a standard laboratory diet. c. Divide the rats into experimental groups and a control group. d. Prepare purified diets containing graded levels of synthetic LAL (e.g., 0, 100, 300, 1000 ppm). The basal diet should be nutritionally adequate.

2. Experimental Period: a. Feed the respective diets to the rats for a period of 4 to 8 weeks. b. Monitor food intake and body weight regularly.

3. Sample Collection and Analysis: a. At the end of the experimental period, collect urine for 24 hours for urinalysis. b. Euthanize the animals and collect blood for serum biochemistry (e.g., BUN, creatinine). c. Excise the kidneys, weigh them, and fix one kidney in 10% neutral buffered formalin for histopathological examination.

4. Histopathology: a. Process the fixed kidney tissue for paraffin embedding. b. Section the kidneys at 5 µm and stain with Hematoxylin and Eosin (H&E). c. Examine the sections under a light microscope for evidence of nephrocytomegaly in the proximal tubules.

Signaling Pathways and Logical Relationships

Proposed Signaling Pathway for Lysinoalanine-Induced Nephrotoxicity

While the precise signaling cascade of LAL-induced nephrotoxicity is not fully elucidated, evidence from studies on high-dose lysine toxicity in renal tubular cells suggests a plausible mechanism involving oxidative stress and apoptosis.[12] It is hypothesized that LAL, or its metabolites, may induce cellular stress leading to the activation of pro-apoptotic pathways.

Caption: Proposed signaling pathway for LAL-induced nephrotoxicity in renal tubular cells.

Experimental Workflow for In Vivo Nephrotoxicity Study

The following diagram illustrates the logical flow of an in vivo experiment designed to assess the nephrotoxic potential of dietary lysinoalanine.

Caption: Experimental workflow for a rat feeding study on lysinoalanine nephrotoxicity.

Potential Impact of Lysinoalanine on the Gut Microbiota

Direct studies on the effect of LAL on the gut microbiome are lacking. However, based on the known metabolism of amino acids by gut bacteria, a logical relationship can be proposed. The gut microbiota can ferment amino acids, including lysine, to produce various metabolites, some of which have biological activity.[13][14]

References

- 1. Biological effects of alkali-treated protein and lysinoalanine: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine Dipeptide Enhances Gut Structure and Whole-Body Protein Synthesis in Neonatal Piglets with Intestinal Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functions and Signaling Pathways of Amino Acids in Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent studies of lysinoalanine in alkali-treated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endoplasmic reticulum stress in kidney function and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amino acid deprivation disrupts barrier function and induces protective autophagy in intestinal porcine epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Dietary Lysine Levels Improved Antioxidant Capacity and Immunity via the TOR and p38 MAPK Signaling Pathways in Grass Carp, Ctenopharyngodon idellus Fry [frontiersin.org]

- 9. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of alkali-treated proteins: feeding studies with free and protein-bound lysinoalanine in rats and other animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comprehensive analysis of lysine crotonylation modification in patients with chronic renal failure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysine triggers apoptosis through a NADPH oxidase-dependent mechanism in human renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of dietary amino acids and microbial metabolites in the regulation of pig intestinal health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Dual Nature of Lysinoalanine: A Technical Guide to its Biosynthesis, Natural Functions, and Physiological Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysinoalanine (LAL) is a cross-linking amino acid formed post-translationally in proteins. Initially identified as a byproduct of food processing under alkaline and high-temperature conditions, its presence has since been confirmed in natural biological systems where it serves specific structural roles. This technical guide provides an in-depth exploration of the biosynthesis of LAL, contrasting its non-enzymatic formation in processed foods with its controlled, autocatalytic generation in certain organisms. We will detail its natural functions, particularly its role in the structural integrity of bacterial flagella, and present quantitative data on its occurrence. Furthermore, this guide will cover the physiological and toxicological aspects of LAL, focusing on the molecular mechanisms of its nephrotoxicity, which is primarily attributed to its potent metal-chelating properties. Detailed experimental protocols for the detection and quantification of LAL are also provided to facilitate further research in this area.

Biosynthesis of Lysinoalanine

The formation of lysinoalanine occurs via two distinct routes: a non-enzymatic pathway prevalent during food processing and a highly specific, autocatalytic pathway observed in certain bacteria.

Non-Enzymatic Formation in Food Proteins

During the processing of protein-rich foods at elevated temperatures and/or high pH, LAL is formed through a two-step chemical reaction.[1][2][3] This process can lead to a decrease in the nutritional value of the food by reducing the bioavailability of the essential amino acid lysine and impairing protein digestibility.[2][3]

The mechanism proceeds as follows:

-

β-Elimination: The process begins with the base-catalyzed β-elimination of a labile group from an amino acid residue to form a highly reactive dehydroalanine (Dha) intermediate.[1][2][3] Precursor residues for this step include cysteine (eliminating H₂S), serine (eliminating H₂O), O-phosphorylserine, and O-glycosylserine.[1][3][4]

-

Aza-Michael Addition: The ε-amino group (ε-NH₂) of a lysine residue then acts as a nucleophile, attacking the double bond of the dehydroalanine intermediate in a Michael-type addition reaction. This forms the stable lysinoalanine cross-link.[2][3]

Natural Biosynthesis: Autocatalytic Formation in Spirochete Flagella

In contrast to the random formation in food, LAL biosynthesis can be a highly controlled and essential process in certain organisms. A prime example is the formation of intermolecular LAL cross-links in the flagellar hook protein (FlgE) of spirochete bacteria, such as Treponema denticola, the causative agent of periodontal disease.[5][6] This cross-linking is critical for flagellar function and the motility of these bacteria.[5][7]

This natural pathway is a remarkable example of self-catalysis, occurring without the need for external enzymes or cofactors.[6][7] The process is driven by the oligomerization of FlgE subunits:

-

Oligomerization and Conformational Change: The assembly of FlgE protein subunits into the flagellar hook structure induces a conformational change. This brings a specific cysteine residue (Cys178 in T. denticola) and a lysine residue (Lys165) from an adjacent subunit into close proximity.[5][6]

-

Self-Catalyzed β-Elimination: The protein's folded microenvironment facilitates the β-elimination of the thiol group from Cys178, releasing hydrogen sulfide (H₂S) and forming a dehydroalanine (Dha) intermediate.[5][6]

-

Intermolecular Aza-Michael Addition: The ε-amino group of Lys165 on the neighboring FlgE subunit performs a nucleophilic attack on the Dha intermediate, forming a stable intermolecular LAL cross-link that covalently links the protein subunits.[5][8]

References

- 1. Lysine stimulates the development of the murine mammary gland at puberty via PI3K/AKT/mTOR signalling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterizing lysinoalanine crosslinks in food systems: Discovery of a diagnostic ion in model peptides using MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysinoalanine: presence in foods and food ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysinoalanine as a metal chelator. An implication for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inactivation of metalloenzymes by lysinoalanine, phenylethylaminoalanine, alkali-treated food proteins, and sulfur amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]